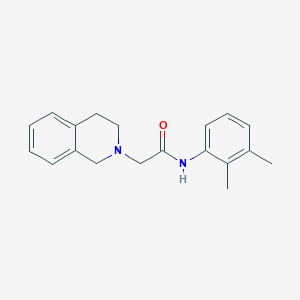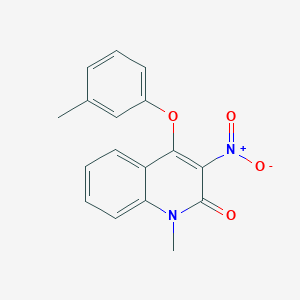![molecular formula C17H13N3O4 B5879601 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation and bacterial infections, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide vary depending on the dose and duration of exposure. In general, this compound has been shown to have low toxicity and minimal adverse effects on cells and tissues. However, prolonged exposure to high doses may lead to cytotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide. These include the optimization of its synthesis method, the exploration of its potential applications in other fields such as energy storage and catalysis, and the development of more potent and selective derivatives.
In conclusion, 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide is a promising compound with potential applications in various fields. Further research and development are needed to fully explore its potential and to overcome its limitations.
Synthesemethoden
The synthesis of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide involves the reaction of 4-nitrobenzaldehyde and 3-hydroxyphenylacetic acid with the use of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, it has been used as a precursor for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-10-14(13-4-6-15(7-5-13)20(22)23)8-12-2-1-3-16(9-12)24-11-17(19)21/h1-9H,11H2,(H2,19,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZMXFXNAIWLY-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)N)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)

![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
